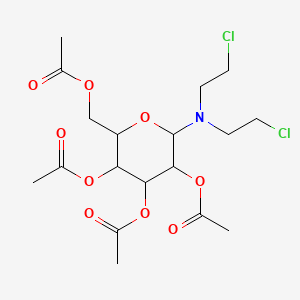
4-Dimethylamino-2-phenyl-butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dimethylamino-2-phenyl-butanenitrile is an organic compound with the molecular formula C12H16N2. It is a nitrile derivative that features a dimethylamino group and a phenyl group attached to a butanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Dimethylamino-2-phenyl-butanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-dimethylaminobutyronitrile with benzyl chloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the dimethylamino group acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride.
Another method involves the condensation of 4-dimethylaminobutyronitrile with benzaldehyde in the presence of a base, such as sodium hydroxide, followed by reduction of the resulting imine intermediate.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Dimethylamino-2-phenyl-butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Dimethylamino-2-phenyl-butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Dimethylamino-2-phenyl-butanenitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminobutyronitrile: Lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain contexts.
4-Dimethylamino-2-phenyl-2-butanone: Contains a ketone group instead of a nitrile, leading to different reactivity and applications.
4-Dimethylamino-2-phenyl-2-butanol: Contains a hydroxyl group, making it more polar and potentially more soluble in water.
Uniqueness
4-Dimethylamino-2-phenyl-butanenitrile is unique due to the presence of both a dimethylamino group and a phenyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propiedades
Número CAS |
7702-31-0 |
|---|---|
Fórmula molecular |
C12H17ClN2 |
Peso molecular |
224.73 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2-phenylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C12H16N2.ClH/c1-14(2)9-8-12(10-13)11-6-4-3-5-7-11;/h3-7,12H,8-9H2,1-2H3;1H |
Clave InChI |
CGKNBZFAYSKZCH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(C#N)C1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


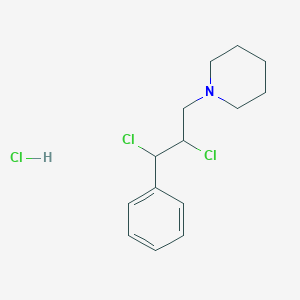
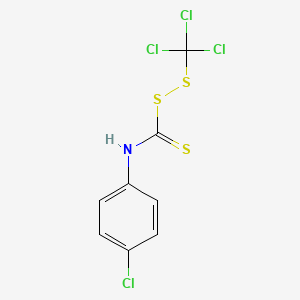
![N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B14003291.png)
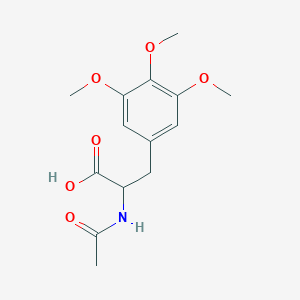
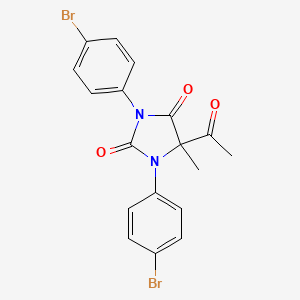
![2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine](/img/structure/B14003298.png)
![2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride](/img/structure/B14003301.png)

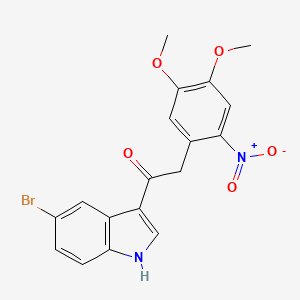
![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B14003309.png)
![2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003315.png)

